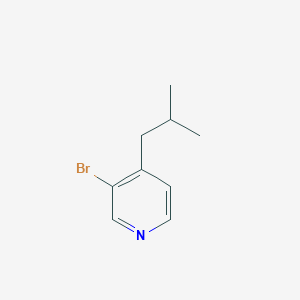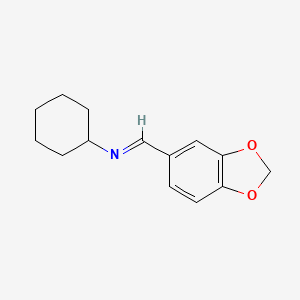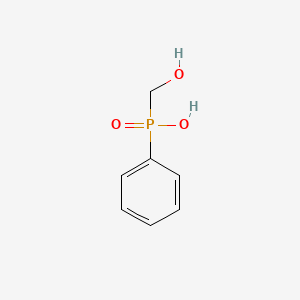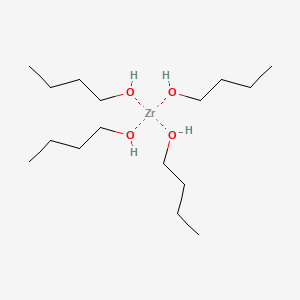![molecular formula C18H26N2O3 B8806157 tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate](/img/structure/B8806157.png)
tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate is a chiral compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmacologically active molecules. The compound’s structure includes a pyrrolidine ring, a phenylmethyl group, and a carbamic acid ester, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylmethyl Group: The phenylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenylmethyl moiety.
Formation of the Carbamic Acid Ester: The final step involves the esterification of carbamic acid with 1,1-dimethylethyl alcohol under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine or ester derivatives.
科学的研究の応用
tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of drugs targeting neurological disorders.
Industry: In the production of agrochemicals and specialty chemicals.
作用機序
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, and gene expression.
類似化合物との比較
Similar Compounds
- (S)-[2-Oxo-1-(phenylmethyl)-2-(1-pyrrolidinyl)ethyl]-carbamic acid methyl ester
- (S)-[2-Oxo-1-(phenylmethyl)-2-(1-pyrrolidinyl)ethyl]-carbamic acid ethyl ester
Uniqueness
Compared to its analogs, tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate offers:
Enhanced Stability: Due to the presence of the 1,1-dimethylethyl ester group.
Improved Reactivity: Facilitating its use in various synthetic applications.
Specificity: Its chiral nature allows for selective interactions in biological systems.
特性
分子式 |
C18H26N2O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(13-14-9-5-4-6-10-14)16(21)20-11-7-8-12-20/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22)/t15-/m0/s1 |
InChIキー |
HFLJUSDUGUQELQ-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCCC2 |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B8806074.png)

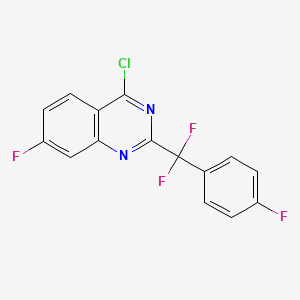
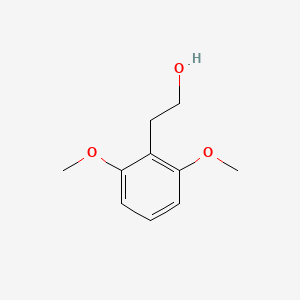
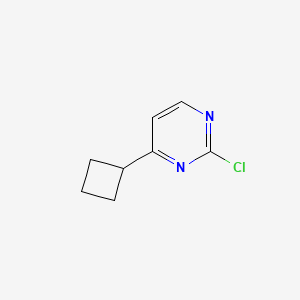
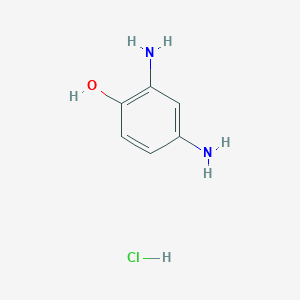
![6-fluoro-1H-imidazo[4,5-b]pyridine](/img/structure/B8806098.png)
![1-(2-Chlorobenzyl)-2-propyl-1H-benzo[d]imidazol-6-amine](/img/structure/B8806103.png)
